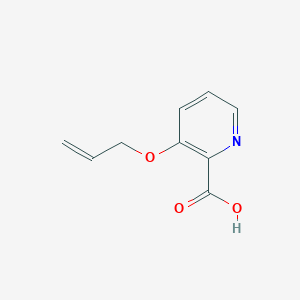

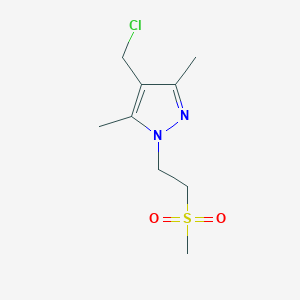

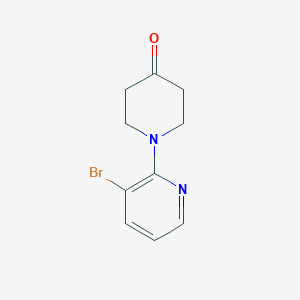

![molecular formula C12H18FN B1445071 Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine CAS No. 1251116-56-9](/img/structure/B1445071.png)

Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine

Overview

Description

“Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine” is a sterically congested piperazine derivative . It was prepared using a modified Bruylants approach . A search of the Cambridge Structural Database identified 51 compounds possessing an N-tert-butyl piperazine substructure .

Synthesis Analysis

The compound was synthesized in several steps from the corresponding alkyne . The challenge of synthesizing quaternary carbons, particularly amine-bearing quaternary carbons, is well established . The synthesis of this compound involved a Bruylants reaction .Molecular Structure Analysis

The piperazine ring in the compound is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized .Chemical Reactions Analysis

The compound was synthesized using a radical approach . This approach involved catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Scientific Research Applications

Synthesis of Bioactive Compounds : Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine serves as an important intermediate in synthesizing bioactive compounds such as omisertinib (AZD9291), a medication used for treating non-small-cell lung carcinoma. A study by Zhao, Guo, Lan, and Xu (2017) established a rapid synthetic method for this compound, demonstrating its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Synthesis of Amines : Research by Xu, Chowdhury, and Ellman (2013) illustrated the versatility of tert-butanesulfinamide, a related compound, in the asymmetric synthesis of amines. This methodology is crucial in creating a broad range of amine structures from simple starting materials, highlighting its utility in synthetic organic chemistry (Xu, Chowdhury, & Ellman, 2013).

Catalytic Applications : A study by Qian, Dawe, and Kozak (2011) reported the use of iron(III) amine-bis(phenolate) complexes in catalytic alkylation, involving derivatives of tert-butyl. These findings underscore the potential of tert-butyl-based compounds in catalytic processes, particularly in C-C cross-coupling reactions (Qian, Dawe, & Kozak, 2011).

Organometallic Chemistry : In a study by Mukhopadhyay et al. (2015), Schiff base ligands incorporating tert-butylphenylamine were used to synthesize cyclometalated Rh(III) and Ir(III) complexes. These complexes were investigated for their DNA/protein binding capabilities and anticancer activity, showcasing the role of tert-butyl derivatives in developing new organometallic compounds with potential biological applications (Mukhopadhyay et al., 2015).

Chemical Synthesis and Characterization : Research by Tamer et al. (2016) on the synthesis and characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine highlighted the importance of tert-butyl derivatives in chemical synthesis, providing insights into their molecular structure and potential applications in nonlinear optical studies (Tamer et al., 2016).

Future Directions

Properties

IUPAC Name |

N-[(4-fluoro-2-methylphenyl)methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN/c1-9-7-11(13)6-5-10(9)8-14-12(2,3)4/h5-7,14H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNHPBABKZTUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

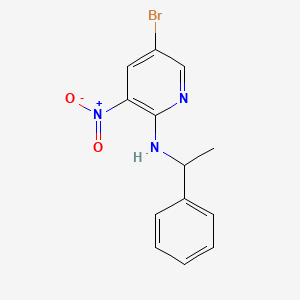

![Pentanoic acid, 5-[(4-fluorobenzoyl)amino]-](/img/structure/B1444992.png)

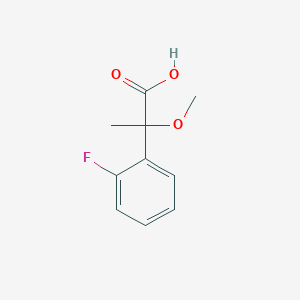

![2-fluoro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide](/img/structure/B1444996.png)

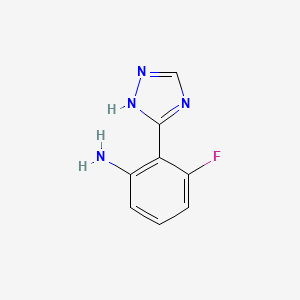

![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)

![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)